molecular formula C21H26N6O B11138357 N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11138357
M. Wt: 378.5 g/mol
InChI Key: TZGGOQDWUKOPKT-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features a benzimidazole core, a pyrimidine ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Isopropyl Group:

    Formation of the Piperidine Carboxamide: The piperidine ring is synthesized separately and then functionalized to introduce the carboxamide group.

    Coupling with Pyrimidine: The final step involves coupling the benzimidazole and piperidine carboxamide intermediates with a pyrimidine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic substitution reactions can be used to introduce various substituents on the benzimidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals, owing to its complex structure and reactivity.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrimidine rings are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has a unique isopropyl group at the 1-position of the benzimidazole ring. This structural feature can influence its binding affinity and specificity towards biological targets, potentially enhancing its therapeutic efficacy.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H26N6O/c1-15(2)27-18-9-4-3-8-17(18)25-19(27)13-24-20(28)16-7-5-12-26(14-16)21-22-10-6-11-23-21/h3-4,6,8-11,15-16H,5,7,12-14H2,1-2H3,(H,24,28)

InChI Key

TZGGOQDWUKOPKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

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